

Understanding the structure of E3 Ligase Ligand-linker Conjugate 176

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 176*
Cat. No.: *B15619439*

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In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological relevance of **E3 Ligase Ligand-linker Conjugate 176**, a key intermediate in the development of the clinical-stage B-cell lymphoma 6 (BCL6) protein degrader, BMS-986458.

Core Structure and Chemical Identity

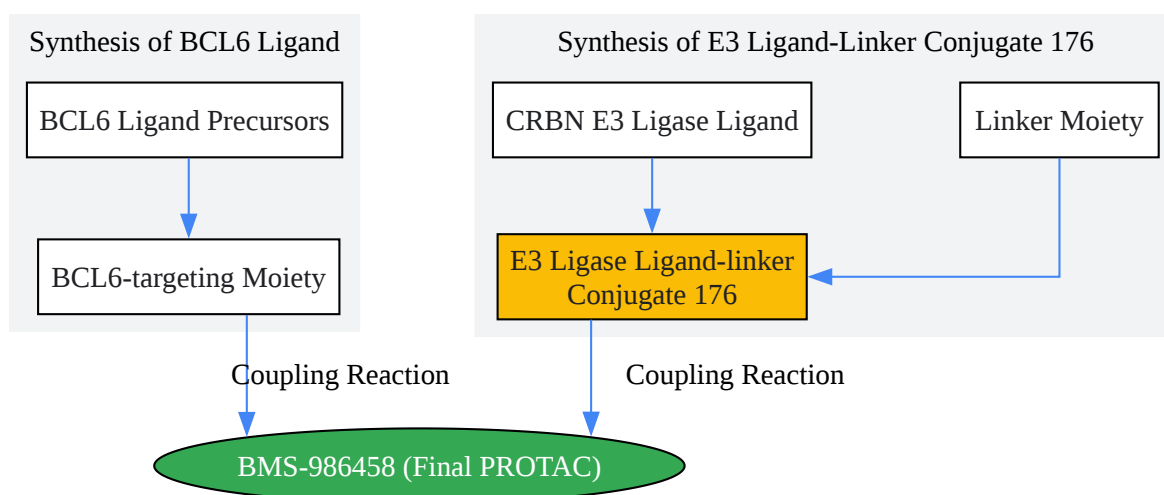
E3 Ligase Ligand-linker Conjugate 176 is a synthetic molecule designed to function as a building block in the creation of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand that binds to an E3 ubiquitin ligase and a linker moiety. Its specific chemical identity is defined by its role as a precursor in the synthesis of BMS-986458, a potent and selective BCL6 degrader. The conjugate's CAS number is 3005273-99-1.

The precise chemical structure of **E3 Ligase Ligand-linker Conjugate 176** is that of a cereblon (CRBN) E3 ligase ligand connected to a linker, which is then coupled to a BCL6-targeting ligand to form the final PROTAC, BMS-986458. Analysis of the synthesis of BMS-986458 reveals that Conjugate 176 is the portion of the molecule containing the CRBN ligand and the linker, prepared to react with the BCL6 ligand.

Role in the Synthesis of BMS-986458

E3 Ligase Ligand-linker Conjugate 176 is a critical intermediate in the modular assembly of the heterobifunctional degrader BMS-986458.[1] The synthesis of BMS-986458 involves the coupling of this conjugate with a BCL6-targeting moiety. This modular approach allows for the efficient construction of the final PROTAC molecule.

The general synthetic workflow for creating BMS-986458, and thus the context for Conjugate 176, is outlined below.



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Synthetic Workflow for BMS-986458

Biological Activity and Preclinical Data of the Resulting PROTAC (BMS-986458)

While **E3 Ligase Ligand-linker Conjugate 176** is an intermediate and not intended for direct biological application, its structure is integral to the potent and selective activity of the final product, BMS-986458. The following tables summarize the key preclinical data for BMS-986458, which is a direct consequence of the properties endowed by its constituent parts, including Conjugate 176.

In Vitro Degradation and Antiproliferative Activity

BMS-986458 induces the degradation of BCL6 and exhibits potent antiproliferative effects in B-cell lymphoma cell lines.[\[2\]](#)

Parameter	Cell Line	Value (nM)
DC50 (BCL6 Degradation)	WSU-DLCL-2	0.11
OCI-LY-1	0.14	
IC50 (Antiproliferation)	OCI-LY-1	1.2
EC50 (BCL6 Degradation - HiBiT Assay)	SU-DHL-4	2
OCI-LY-1	0.2	

In Vivo Efficacy in Xenograft Models

Oral administration of BMS-986458 leads to dose-dependent BCL6 degradation and tumor growth suppression in mouse xenograft models of B-cell lymphoma.[\[2\]](#)

Model	Dosing Regimen	Outcome
OCI-LY-1 Subcutaneous Xenograft	30, 60, and 120 mg/kg q.d. (oral)	Dose-dependent BCL6 degradation and tumor growth suppression.

Pharmacokinetic Properties

BMS-986458 demonstrates favorable oral pharmacokinetic properties across multiple species.[\[2\]](#)

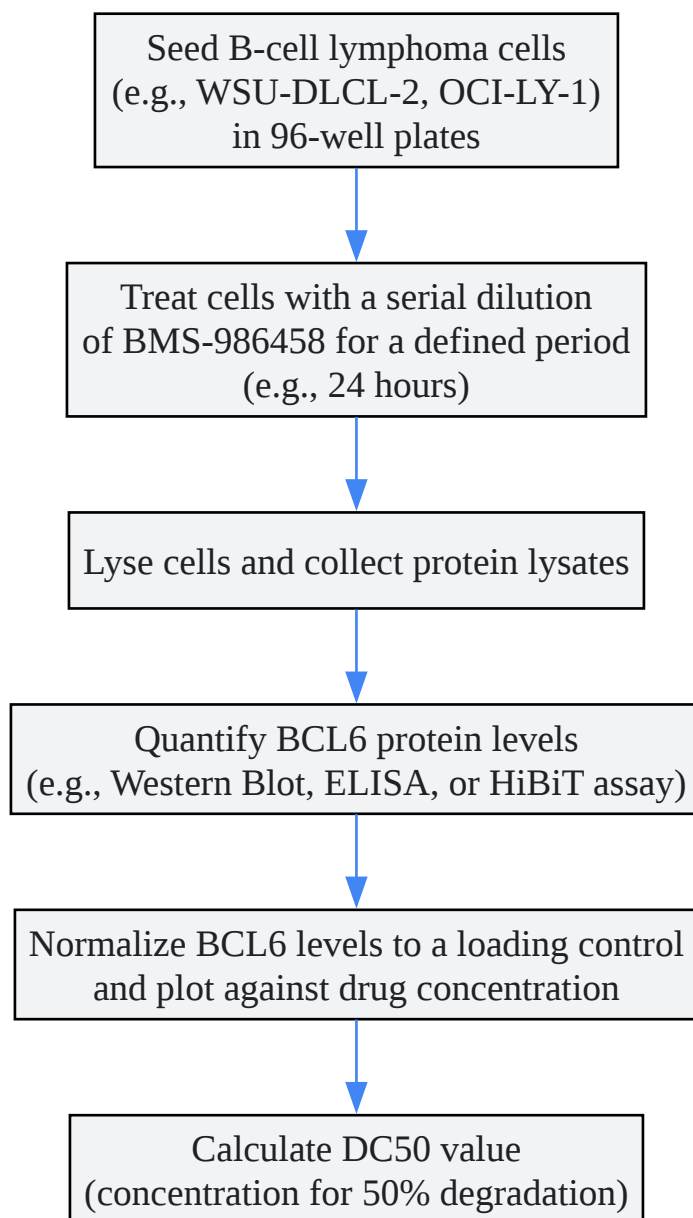
Species	Dose (mg/kg)	Route	Cmax (μM)	Tmax (h)	AUC24h (μM·h)	Oral Bioavailability (%)
Mouse	3	Oral	24.9	0.5	75.6	53
Rat	3	Oral	9.49	2.33	44.6	~100
Dog	3	Oral	15.1	2	72.2	67

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of the final PROTAC molecule, BMS-986458, which relies on the structural components of **E3 Ligase Ligand-linker Conjugate 176**.

BCL6 Degradation Assay (DC50 Determination)

This protocol describes a method for quantifying the potency of a degrader in reducing the cellular levels of the target protein.

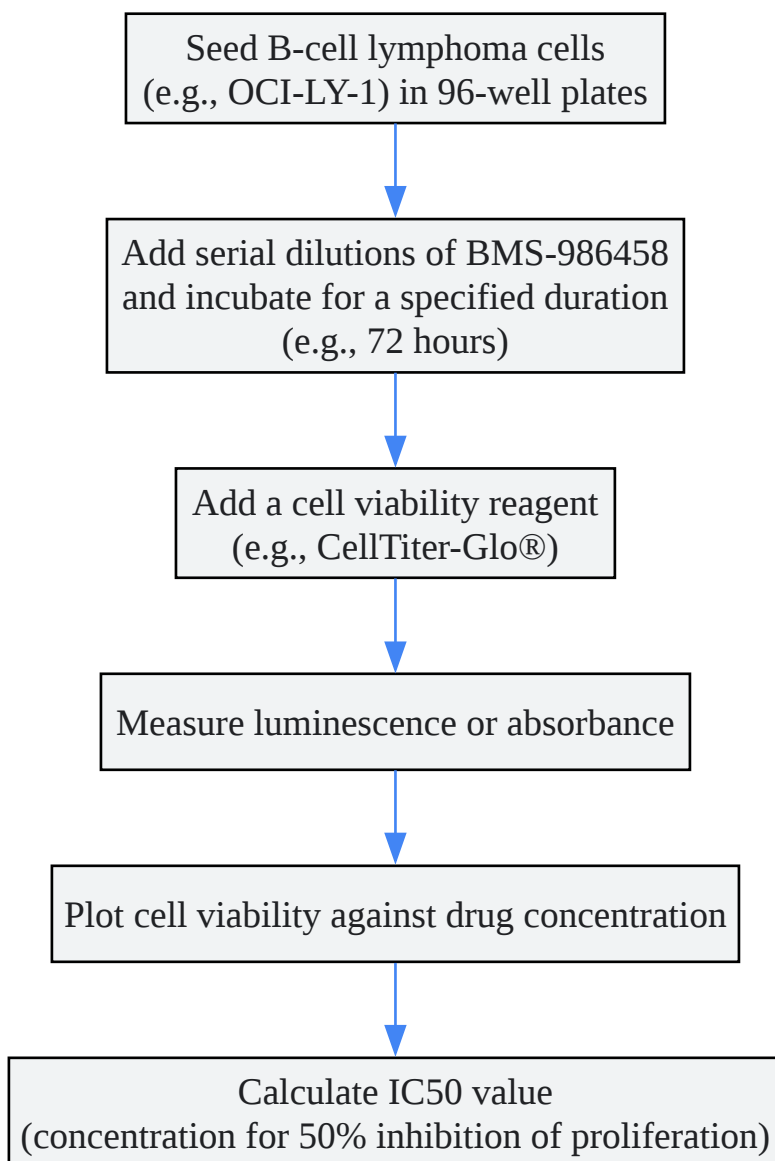


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Workflow for DC50 Determination

Cell Proliferation Assay (IC50 Determination)

This protocol outlines the steps to measure the effect of a compound on cell viability and determine its inhibitory concentration.

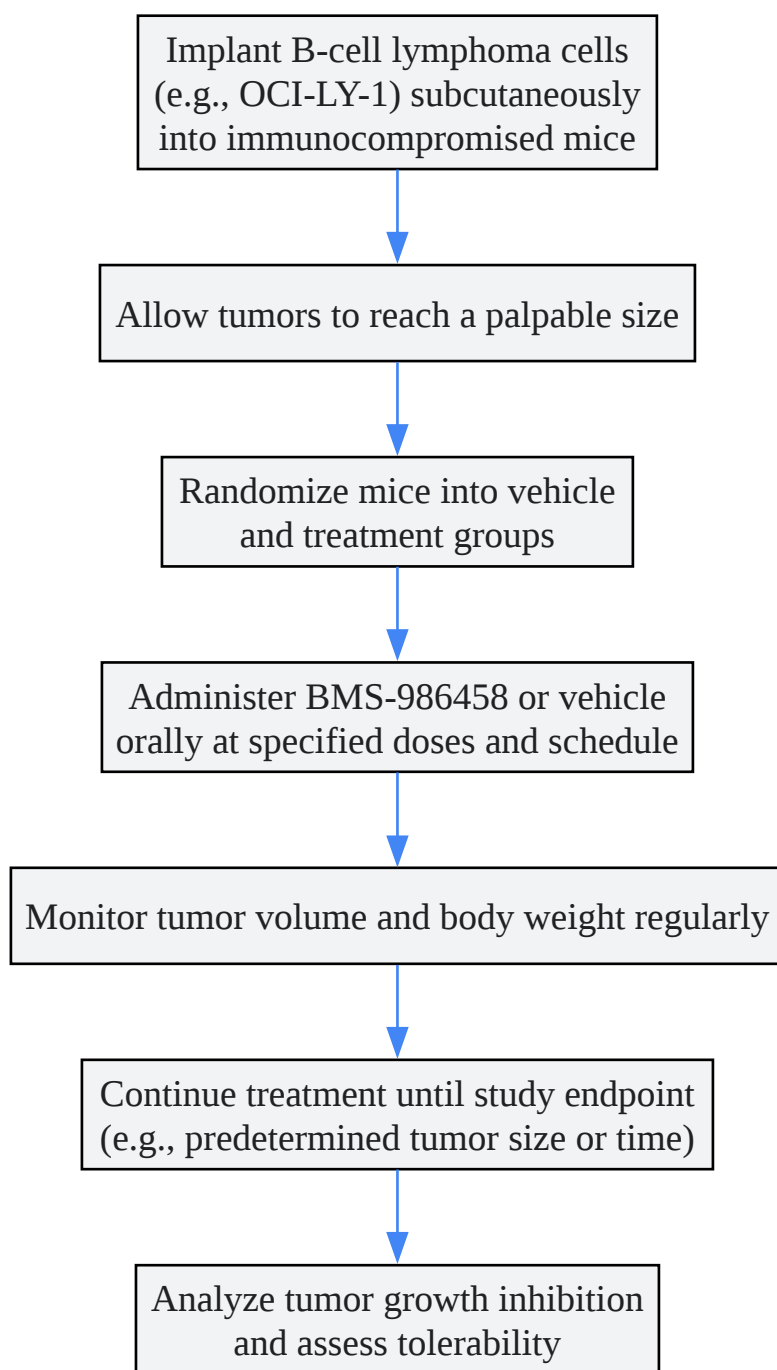


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Workflow for IC50 Determination

In Vivo Xenograft Model Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a compound in a preclinical animal model.



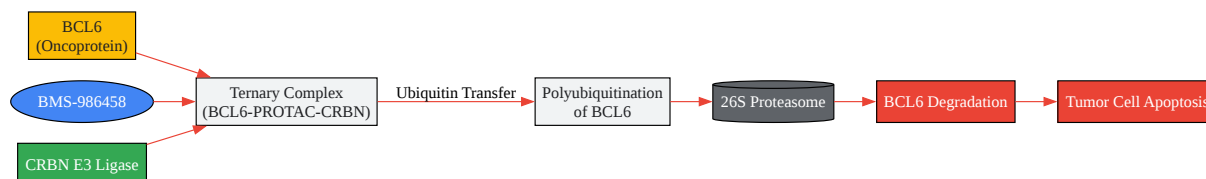
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Workflow for In Vivo Efficacy Study

Signaling Pathway

E3 Ligase Ligand-linker Conjugate 176 is a component of BMS-986458, a PROTAC that hijacks the ubiquitin-proteasome system to induce the degradation of the BCL6 oncoprotein.

The mechanism of action is initiated by the formation of a ternary complex between BCL6, BMS-986458, and the CRBN E3 ligase.



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Mechanism of Action of BMS-986458

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- 2. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
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